molecular formula C15H13F2N3O2 B2528123 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one CAS No. 1170158-18-5

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one

Cat. No.: B2528123
CAS No.: 1170158-18-5
M. Wt: 305.285
InChI Key: MPEBBZMBDXWLAI-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one is a novel chemical entity designed for advanced pharmaceutical and life science research. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its notable bioisosteric properties and an unusually wide spectrum of biological activities, making it a valuable framework in modern drug discovery . The 1,2,4-oxadiazole ring is known for its stability and ability to serve as a surrogate for ester and amide functional groups, which can improve metabolic stability and pharmacokinetic profiles of lead compounds . The specific incorporation of a 3-cyclopropyl substituent on the oxadiazole ring and a 3,5-difluorophenyl group attached to the pyrrolidin-2-one nitrogen is intended to fine-tune the molecule's electronic properties, lipophilicity, and its interactions with biological targets. The pyrrolidin-2-one moiety is a privileged structure in medicinal chemistry, frequently found in compounds modulating various biological pathways . Researchers can investigate this compound as a key intermediate or a core scaffold for developing new therapeutic agents. Its structure suggests potential for a range of biological activities, consistent with 1,2,4-oxadiazole derivatives that have demonstrated anticancer, anti-inflammatory, antiviral, and antibacterial properties in scientific literature . This product is provided for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2/c16-10-4-11(17)6-12(5-10)20-7-9(3-13(20)21)15-18-14(19-22-15)8-1-2-8/h4-6,8-9H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEBBZMBDXWLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common approach is the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : Replacement of one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In the medical field, this compound could be explored for its therapeutic potential. Its oxadiazole core is known to be present in various drugs, suggesting possible applications in drug development.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one exerts its effects depends on its specific biological target. The oxadiazole ring can interact with various molecular targets, such as enzymes or receptors, leading to specific biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Compound 76 (Patent EP 2 697 207 B1)

Structure : (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methylxazolidin-2-one .
Key Differences :

  • Core Structure: Compound 76 utilizes a xazolidin-2-one core, whereas the target compound features a pyrrolidin-2-one ring. The xazolidinone ring may confer greater conformational rigidity.
  • Substituents : The 3,5-bis(trifluoromethyl)phenyl group in Compound 76 introduces stronger electron-withdrawing effects compared to the 3,5-difluorophenyl group in the target compound. This could enhance metabolic stability but reduce solubility.
  • Synthetic Yield : Compound 76 was synthesized with a 52% yield, suggesting efficient coupling of the oxadiazole-phenylcyclohexene moiety .

BS-5882 (Key Organics Limited)

Structure : 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine .
Key Differences :

  • Core Structure : BS-5882 employs a piperidine ring instead of pyrrolidin-2-one. Piperidine derivatives often exhibit higher basicity, which may alter bioavailability.
  • Molecular Weight : BS-5882 has a molecular weight of 329.4 g/mol, while the target compound (calculated based on its formula, C₁₆H₁₄F₂N₃O₂) has a molecular weight of 331.3 g/mol. The difference may influence membrane permeability .

Data Table: Comparative Analysis

Parameter Target Compound Compound 76 BS-5882
Core Structure Pyrrolidin-2-one Xazolidin-2-one Piperidine
Oxadiazole Substituent 3-Cyclopropyl 3-Cyclopropyl 3-Cyclopropyl
Aromatic Group 3,5-Difluorophenyl 3,5-Bis(trifluoromethyl)phenyl 3,5-Dimethylpyrazole
Molecular Weight (g/mol) 331.3 (calculated) ~700 (estimated from structure) 329.4
Synthetic Yield Not reported 52% Not reported

Implications of Structural Variations

  • Core Rigidity: The pyrrolidin-2-one core may offer intermediate flexibility compared to the rigid xazolidinone (Compound 76) and the more flexible piperidine (BS-5882), influencing conformational adaptability during receptor interactions.
  • Synthetic Feasibility : The 52% yield reported for Compound 76 highlights the compatibility of oxadiazole coupling reactions in complex syntheses, suggesting similar strategies could apply to the target compound .

Notes

  • The absence of direct biological data for the target compound necessitates extrapolation from structural analogs. Further studies should prioritize crystallographic analysis (e.g., using SHELX ) to resolve its 3D conformation and intermolecular interactions.
  • Safety and handling protocols for analogs like BS-5882 (e.g., hazard data) remain critical for translational research .

Biological Activity

The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one is a novel derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrrolidinone ring linked to a cyclopropyl oxadiazole moiety and a difluorophenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have highlighted the compound's function as a muscarinic receptor modulator , specifically as a selective M1 partial agonist. This activity is significant in the context of neurological disorders where M1 receptor modulation may offer therapeutic benefits.

Key Findings:

  • M1 Receptor Agonism : The compound exhibits partial agonist activity at M1 muscarinic receptors while displaying antagonist properties at M2 and M3 receptors. This selectivity could minimize side effects associated with non-selective muscarinic agents .
  • Cytotoxicity : Preliminary evaluations indicate that derivatives of oxadiazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown IC50 values in the micromolar range against MCF-7 breast cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • G Protein Coupling : Activation of M1 receptors leads to G protein coupling that can modulate intracellular signaling pathways associated with neuroprotection and cognitive enhancement.
  • Apoptotic Pathways : Similar compounds have been shown to increase p53 expression and activate caspase-3, leading to apoptosis in cancer cells . This suggests that our target compound may also induce apoptosis through similar pathways.
  • Hydrophobic Interactions : Molecular docking studies indicate strong hydrophobic interactions between the oxadiazole moiety and amino acid residues in target proteins, which may enhance binding affinity and specificity .

Case Studies

Several studies have investigated the biological activity of related oxadiazole compounds:

  • Study on Cancer Cell Lines : A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.12 to 2.78 µM . The structural modifications influenced their efficacy.
CompoundCell LineIC50 (µM)
Oxadiazole Derivative AMCF-70.65
Oxadiazole Derivative BA5492.41
Target CompoundTBDTBD
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological profile of similar compounds, emphasizing their potential in treating Alzheimer's disease through modulation of cholinergic signaling pathways .

Q & A

Basic: What are the critical steps for synthesizing 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one?

The synthesis involves multi-step routes, typically including:

  • Cyclization reactions to form the oxadiazole and pyrrolidinone rings.
  • Coupling reactions between cyclopropyl-substituted oxadiazole precursors and fluorinated aryl groups.
  • Use of catalysts (e.g., nickel perchlorate) and solvents (toluene, DMF) to optimize yield .
  • Microwave-assisted methods may reduce reaction times while maintaining high purity (>95%) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : To determine purity (>98%) and detect impurities .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

  • Temperature control : Maintain 80–100°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalytic systems : Nickel-based catalysts improve cyclopropane-aryl coupling efficiency .
  • Microwave irradiation : Reduces reaction time from 24 hours to 2–4 hours with comparable yields .

Advanced: What experimental designs are suitable for evaluating biological activity?

  • In vitro assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects via MTT assays. IC₅₀ values should be replicated across ≥3 independent experiments .
  • Apoptosis studies : Employ flow cytometry with Annexin V/PI staining to quantify mechanistic pathways .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to establish therapeutic windows .

Advanced: How can solubility challenges in biological assays be addressed?

  • Co-solvents : Use DMSO (≤0.1% v/v) to dissolve hydrophobic compounds without cytotoxicity .
  • Surfactants : Polysorbate-80 (0.01%) improves aqueous dispersion .
  • pH adjustment : Buffers (pH 6.5–7.4) mimic physiological conditions .

Advanced: How should contradictions in biological data (e.g., variable IC₅₀ values) be resolved?

  • Replicate under standardized conditions : Control cell passage number, serum batch, and incubation time .
  • Purity verification : Re-test compounds with HPLC to rule out degradation .
  • Cell-line specificity : Compare results across multiple lines (e.g., normal vs. cancerous cells) to identify selectivity .

Basic: What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste disposal : Follow hazardous waste guidelines for halogenated organics .

Advanced: How is thermal and pH stability assessed for long-term storage?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >150°C) .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • pH stability : Incubate in buffers (pH 3–9) and quantify intact compound remaining .

Advanced: What computational methods predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to kinases or GPCRs .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclopropyl vs. phenyl) to correlate with activity .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories .

Advanced: How is environmental impact evaluated for this compound?

  • Environmental fate studies : Assess biodegradability (OECD 301F) and bioaccumulation potential (log Kow) .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algal growth inhibition .
  • Abiotic transformations : Monitor hydrolysis and photolysis under simulated sunlight .

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